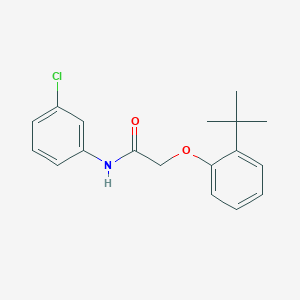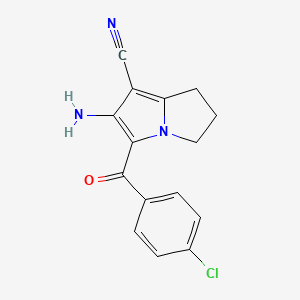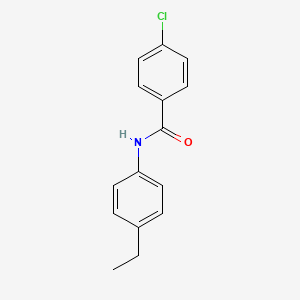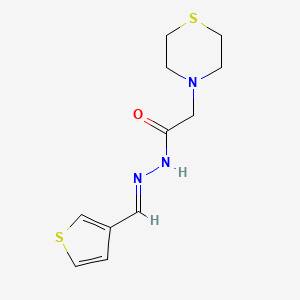
2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic phenolic and chlorophenyl components. For instance, derivatives of N-(2-hydroxyphenyl)acetamides can be synthesized from amino-phenol compounds using various reagents and conditions to introduce the desired functional groups, such as tert-butyl and chlorophenyl groups, to the acetamide backbone (Romero & Margarita, 2008). These processes often require careful optimization of reaction conditions to achieve high yields and desired selectivity.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (IR, MS, NMR) are pivotal in determining the molecular structure of synthesized compounds. The molecular structure of similar compounds, such as substituted N-(2-hydroxyphenyl)-acetamides, has been elucidated, revealing insights into intra- and intermolecular hydrogen bonds that significantly influence the compound's stability and reactivity (Romero & Margarita, 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide depend on the functional groups present in the molecule. For example, the presence of acetamide and phenoxy groups can undergo reactions such as nucleophilic substitution, hydrogen bonding interactions, and more, contributing to the compound's chemical behavior and its potential applications in various fields (Gao Yonghong, 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the applications and handling of the compound. For instance, crystallography studies provide insights into the compound's solid-state structure, revealing the arrangement of molecules in the crystal lattice and the type of interactions, like hydrogen bonding, that stabilize the structure (Bąkowicz & Turowska-Tyrk, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure. Analyses using NBO studies and other spectroscopic methods can shed light on the electronic behavior of intramolecular hydrogen bonds and other critical features that dictate the compound's chemical properties (Romero & Margarita, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemoselective acetylation of aminophenols to synthesize N-(2-hydroxyphenyl)acetamide derivatives, including processes like the one potentially involving 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide, shows significant interest due to their relevance in natural synthesis of drugs, like antimalarials. The study by Magadum and Yadav (2018) highlights the process optimization, mechanism, and kinetics of such syntheses, identifying vinyl acetate as an optimal acyl donor due to its irreversibility in the reaction, contributing to a kinetically controlled synthesis (Deepali B Magadum & G. Yadav, 2018).
Biological Activities
A study focused on synthesized 2-(substituted phenoxy) acetamide derivatives explored their potential as anticancer, anti-inflammatory, and analgesic agents. It found that certain derivatives exhibit significant activity, with one compound showing promising results across all tested activities, suggesting a potential for therapeutic development (P. Rani et al., 2014).
Agricultural Applications
Research into N-(4-chlorophenyl)-2-phenoxyacetamide derivatives has demonstrated insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This study provides insight into the potential of these compounds as insecticidal agents, indicating a significant application in agricultural pest management (Kaiwan O. Rashid et al., 2021).
Environmental Toxicology
A comprehensive study on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offers crucial insights into the environmental and health-related impacts of such chemicals. This research contributes to understanding the potential risks and mechanisms of action of chloroacetamide herbicides, including compounds structurally related to 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide, on human health and the environment (S. Coleman et al., 2000).
Eigenschaften
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,3)15-9-4-5-10-16(15)22-12-17(21)20-14-8-6-7-13(19)11-14/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBONSMFXQUAJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350556 |
Source


|
| Record name | ST50181544 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide | |
CAS RN |
5745-59-5 |
Source


|
| Record name | ST50181544 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)
![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)

![3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)
![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)
![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)
![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)
![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)